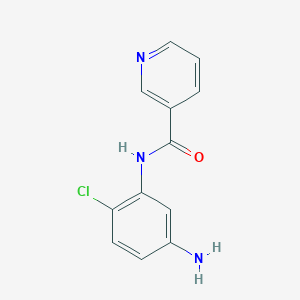

N-(5-Amino-2-chlorophenyl)nicotinamide

描述

N-(5-Amino-2-chlorophenyl)nicotinamide is a nicotinamide derivative characterized by a chlorophenylamine moiety attached to the nicotinamide scaffold. Nicotinamide compounds are critical in biochemical processes, including cellular metabolism and NAD+ biosynthesis. Analytical methods such as UPLC-MS/MS have been optimized for detecting nicotinamide analogs, achieving high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%) in complex matrices like dietary supplements .

属性

IUPAC Name |

N-(5-amino-2-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNMMVMUUDIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Chloronicotinic Acid Derivatives

A prevalent approach involves starting from chloronicotinic acid derivatives, which undergo chlorination, amidation, and subsequent functionalization. The key steps include:

Preparation of 2-chloronicotinic acid chloride :

Reacting 2-chloronicotinic acid with thionyl chloride at 30–60°C yields the acid chloride intermediate with high efficiency (~94.6% yield), as reported in recent patents and literature. This step is critical, as the acid chloride serves as an acylating agent for subsequent amide formation.Amide formation with 5-amino-2-chlorophenyl derivatives :

The acid chloride reacts with 5-amino-2-chlorophenyl compounds in solvents like methylene dichloride under mild conditions, often at room temperature, to afford the target compound with yields exceeding 93%.

Coupling of Boronic Acids with Halogenated Aromatics

An alternative synthetic pathway involves Suzuki-Miyaura coupling:

Preparation of chlorophenylboronic acid :

Synthesized via Grignard reactions of chlorobromobenzenes with magnesium, followed by boronic acid formation, with yields around 85% and purities >99%.Coupling with halogenated pyridine derivatives :

Using palladium catalysis, chlorophenylboronic acid couples with chloropyridine intermediates to generate the core structure, which then undergoes amidation to form the final product.

Multi-step Synthesis Incorporating Heterocyclic Intermediates

The synthesis can also involve heterocyclic intermediates such as benzo[ d ]oxazin-4-ones, which are cyclized from corresponding acids and then functionalized with hydrazine hydrate or methylthio derivatives to introduce amino groups.

Optimization and Industrial Considerations

Reaction Conditions :

Most steps are optimized at ambient or slightly elevated temperatures (20–60°C), with reaction times ranging from 1 to 16 hours depending on the step.Purification Techniques :

Recrystallization from solvents like ethanol, isopropanol, or toluene is standard for obtaining high-purity intermediates and final products.Yield and Purity :

Overall yields for the key steps are high (>85%), with purity levels exceeding 99% as confirmed by HPLC or GC analyses.

Data Summary Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-chloronicotinic acid | Thionyl chloride, 30–60°C | 2-chloronicotinic acid chloride | 94.6 | >99% | High-yield, scalable |

| 2 | 2-chloronicotinic acid chloride | Amine derivatives, room temp | N-(5-Amino-2-chlorophenyl)nicotinamide | 93+ | >99% | Efficient amidation |

| 3 | Chlorophenylboronic acid | Grignard + boronic acid synthesis | Chlorophenylboronic acid | 85 | >99% | Purified via recrystallization |

| 4 | Halogenated pyridine + boronic acid | Pd-catalyzed coupling | Coupled intermediates | 80–85 | High | Suitable for scale-up |

Research Findings and Innovations

Recent advances emphasize the development of more sustainable and cost-effective methods:

- One-pot reactions combining multiple steps reduce purification stages and waste.

- Catalyst optimization with palladium complexes enhances coupling efficiency.

- Green solvents like acetonitrile and ethanol are favored over chlorinated solvents to minimize environmental impact.

化学反应分析

Reactivity at the Amino Group

The primary amine at the 5-position undergoes characteristic reactions:

Acylation:

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives :

This reaction is critical for modifying solubility and bioavailability .

Diazotization and Coupling:

The amine can be diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt that couples with phenols or amines to yield azo dyes :

Alkylation:

Methylation with dimethyl carbonate (DMC) in the presence of NaY molecular sieves selectively modifies the amine without affecting the amide group :

Yields exceed 90% under catalytic conditions .

Chlorine Substitution Reactions

The 2-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 150°C, Cu catalyst | 2-Amino-5-chlorophenylamide | 60–70% | |

| KOCN | H₂SO₄, 80°C | Urea derivatives | 45–55% | |

| Morpholine | DMF, 120°C | 2-Morpholino derivative | 50% |

Electron-withdrawing groups (e.g., amide) activate the aromatic ring for NAS but steric hindrance from the 5-amino group limits reactivity at the 2-position .

Amide Hydrolysis

The nicotinamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Yields nicotinic acid and 5-amino-2-chloroaniline .

-

Basic hydrolysis (NaOH, EtOH/H₂O): Produces nicotinate salts .

Kinetic data :

Electrophilic Aromatic Substitution

The electron-rich 5-amino group directs electrophiles (e.g., nitration, sulfonation) to the para position (relative to NH₂). For example:

\text{R H}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{R NO}_2\(\text{para to NH}_2)

This reactivity is utilized to synthesize nitro derivatives for further functionalization .

Stability and Degradation Pathways

科学研究应用

Microbiological Applications

Antibacterial Properties:

N-(5-Amino-2-chlorophenyl)nicotinamide has been studied for its antibacterial effects against various bacterial strains. Research indicates that this compound exhibits promising activity against Gram-positive bacteria, particularly Enterococcus faecalis. In vitro assays demonstrated its effectiveness as an inhibitor, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study:

- Study Focus: Evaluation of antibacterial activity.

- Methodology: Synthesis and characterization using IR, NMR, and MS; followed by in vitro testing against bacterial strains.

- Results: The compound showed significant inhibitory effects, particularly in the presence of specific structural modifications that enhance its interaction with bacterial targets.

Antibiofilm Activity:

In addition to its antibacterial properties, the compound has been evaluated for its ability to inhibit biofilm formation. Biofilms pose a significant challenge in clinical settings due to their resistance to conventional antibiotics. This compound's structural features contribute to its potential in disrupting biofilm integrity.

Agricultural Chemistry

Fungal Inhibition:

The antifungal properties of this compound have also been explored in agricultural contexts. Studies have assessed its efficacy against plant pathogens such as Fusarium oxysporum and Gibberella zeae. The results suggest that certain derivatives exhibit moderate antifungal activity, with potential applications in crop protection.

Data Table: Antifungal Activity of this compound

| Pathogen | Inhibition (%) | Control Fungicide (Hymexozol) |

|---|---|---|

| Fusarium oxysporum | 60% | 80% |

| Gibberella zeae | 55% | 75% |

| Cytospora mandshurica | 50% | 70% |

Biochemical and Molecular Biology Applications

Role in DNA Repair:

this compound has been implicated in DNA repair mechanisms and cellular stress responses. Its derivatives are known to enhance cellular longevity by mitigating oxidative stress and inflammation through biochemical pathways.

Mechanism of Action:

The compound acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism. Overexpression of NNMT is linked to metabolic disorders such as obesity and diabetes. Inhibition of this enzyme by this compound may offer therapeutic avenues for these conditions .

Pharmaceutical Chemistry

Therapeutic Potential:

The compound is being investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for drug development targeting conditions like neurodegenerative diseases. Its unique chemical structure allows it to interact with various biological targets, enhancing its therapeutic efficacy.

Data Table: Summary of Biological Activities

作用机制

The mechanism by which N-(5-Amino-2-chlorophenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares N-(5-Amino-2-chlorophenyl)nicotinamide with its close structural analog, N-(5-Amino-2-methoxyphenyl)nicotinamide (CAS 926204-28-6), highlighting key differences:

Key Observations :

- This aligns with extraction studies showing 10% methanol-water as optimal for nicotinamide analogs, balancing solubility and efficiency .

- The methoxy group enhances lipophilicity, which may improve membrane permeability in biological systems.

Analytical Performance

Both compounds can be analyzed using UPLC-MS/MS with multi-reaction monitoring (MRM).

- Linearity : Correlation coefficients >0.996 across 0.1–10 μg/mL ranges.

- Recovery : 85–109% in spiked samples, with RSDs <8.7% .

- Chromatographic Behavior : The chloro derivative may elute later than the methoxy analog due to increased polarity, requiring optimized collision energy and column selection (e.g., Glcan BEH Amide) .

Stability and Degradation

- Chloro Derivative: The electron-withdrawing Cl group may enhance stability against oxidative degradation compared to methoxy or amino-substituted analogs.

- Methoxy Derivative : Prone to demethylation under acidic conditions, necessitating strict storage at 2–8°C .

Broader Context: Nicotinamide Analogs in Research

Focus remains on nicotinamide derivatives due to shared biochemical relevance and analytical workflows .

生物活性

N-(5-Amino-2-chlorophenyl)nicotinamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group and a chlorinated phenyl group attached to a nicotinamide backbone. The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms, which contribute to its biological activities .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of nicotinamide N-methyltransferase (NNMT). NNMT is involved in the metabolism of nicotinamide (vitamin B3), and its inhibition can lead to alterations in various metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

Key Mechanisms:

- Inhibition of NNMT: This inhibition affects the methylation processes that are crucial for cellular metabolism.

- Antioxidant Activity: The compound has shown potential in reducing oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects: It may modulate inflammatory responses, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Biological Activities

This compound has been investigated for several biological activities:

- Antibacterial Properties:

-

Antifungal Activity:

- Shows promising antifungal properties, with some derivatives outperforming standard antifungal agents like hymexozol .

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various fungal strains.

Compound MIC (μM) Activity Level This compound 16 Moderate Hymexozol 32 Control - Neuroprotective Effects:

- Antiviral Activity:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this compound significantly inhibited NNMT activity in vitro, leading to increased levels of nicotinamide and subsequent alterations in cellular metabolism .

- Another investigation focused on its antibacterial efficacy, revealing that modifications to the phenyl ring could enhance activity against specific bacterial strains .

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-(5-Amino-2-chlorophenyl)nicotinamide?

The synthesis of nicotinamide derivatives typically involves amide bond formation via acyl chloride intermediates. A standard protocol includes reacting nicotinic acid derivatives (e.g., 6-chloro-nicotinic acid) with thionyl chloride or oxalyl chloride to generate the acyl chloride, followed by coupling with substituted anilines (e.g., 5-amino-2-chloroaniline) in the presence of a base like triethylamine. Purification is achieved via column chromatography using silica gel with petroleum ether/ethyl acetate gradients . For structural analogs, yields range from 57% to 74%, with decomposition temperatures exceeding 175°C, indicating thermal stability .

Q. How can researchers validate the structural integrity of this compound?

Structural characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR peaks for the amide proton (CONH) appear as broad singlets near δ 12.7–12.8 ppm.

- Aromatic protons on the pyridine and chlorophenyl rings resonate between δ 8.4–8.8 ppm (pyridine-H) and δ 7.0–7.5 ppm (aromatic-H), respectively.

- HRMS confirms molecular ion peaks (e.g., m/z 387.0327 for a dichloro-substituted analog), matching calculated values within 0.0003 ppm .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this compound derivatives against plant pathogens?

Structure-activity relationship (SAR) studies highlight the critical role of halogen substitution on the pyridine ring. For example:

- Dual chloro substitution at positions 5 and 6 (e.g., compound 4f) yields EC₅₀ values of 1.96 mg/L against Pseudoperonospora cubensis, outperforming commercial fungicides like flumorph (EC₅₀ = 7.55 mg/L).

- Alkoxy chain length on the thiophene ring modulates activity: Ethoxy (C₂) groups enhance efficacy, while longer chains (e.g., C₃, C₄) reduce potency .

Experimental design : Systematic substitution at Rn (pyridine) and R1 (thiophene) positions, followed by in vivo greenhouse assays at 400 mg/L, identifies optimal pharmacophores .

Q. How can researchers resolve contradictions in fungicidal efficacy data across different pathogens?

Contradictions arise from pathogen-specific sensitivity. For example:

- Compounds with 5,6-dichloro-pyridine show 100% inhibition of cucumber downy mildew (P. cubensis) but no activity against wheat powdery mildew (Blumeria graminis).

- Solution : Pathogen-specific assays under controlled humidity/temperature and standardized spore inoculation protocols ensure reproducibility. Cross-pathogen comparisons should use EC₅₀ values rather than binary activity thresholds .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include:

- Matrix interference from plant tissues, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.

- Detection limits : HPLC-UV methods may lack sensitivity for trace amounts; switching to LC-MS/MS with multiple reaction monitoring (MRM) improves detection to ng/mL levels.

- Method validation : Calibration curves (R² > 0.99) and spike-recovery tests (85–115%) are essential for accuracy .

Methodological Considerations

Q. How should researchers design crystallization trials for X-ray diffraction studies of this compound?

- Solvent selection : Use mixed solvents (e.g., dichloromethane/methanol) to enhance crystal growth.

- Data collection : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, use the TWIN/BASF commands in SHELXL to model disorder .

- Validation : Check R-factors (< 5%) and residual electron density maps (< 0.5 e⁻/ų) to confirm model accuracy .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。